![molecular formula C11H13ClN4O2 B496227 N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1,2,4-triazol-4-amine](/img/structure/B496227.png)
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
The synthesis of N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenyl Intermediate: The synthesis begins with the chlorination and methoxylation of a phenyl ring to obtain 3-chloro-4,5-dimethoxybenzaldehyde.
Condensation Reaction: The phenyl intermediate is then subjected to a condensation reaction with hydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the triazole ring, resulting in the formation of the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1,2,4-triazol-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring and the phenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1,2,4-triazol-4-amine can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent with a triazole ring.
Itraconazole: Another antifungal compound with a similar triazole structure.
Voriconazole: A triazole derivative used to treat fungal infections.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which may impart distinct chemical and biological properties compared to other triazole derivatives.
Propiedades
Fórmula molecular |
C11H13ClN4O2 |
|---|---|
Peso molecular |
268.7g/mol |
Nombre IUPAC |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C11H13ClN4O2/c1-17-10-4-8(3-9(12)11(10)18-2)5-15-16-6-13-14-7-16/h3-4,6-7,15H,5H2,1-2H3 |
Clave InChI |
NGFHDBUJTFPJNR-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNN2C=NN=C2)Cl)OC |
SMILES canónico |
COC1=C(C(=CC(=C1)CNN2C=NN=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


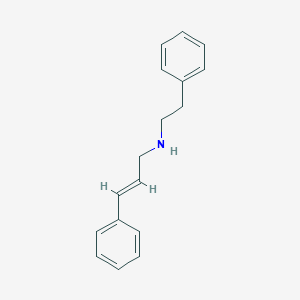
![N-tert-butyl-2-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B496145.png)
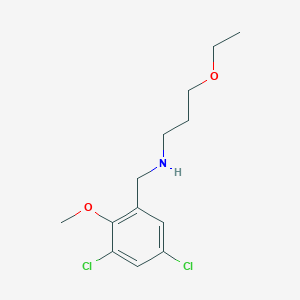
![N-(tetrahydro-2-furanylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B496153.png)
![Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine](/img/structure/B496154.png)
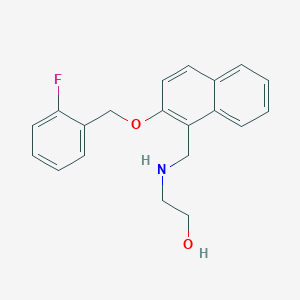
![1-{2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B496156.png)
![N1-({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE](/img/structure/B496157.png)
![2-[({2-[(4-Fluorobenzyl)oxy]-1-naphthyl}methyl)amino]ethanol](/img/structure/B496158.png)
![2-{4-[(Sec-butylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B496162.png)
![N-(tert-butyl)-2-{4-[(ethylamino)methyl]phenoxy}acetamide](/img/structure/B496163.png)
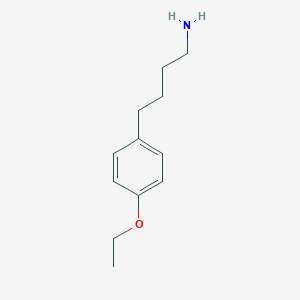
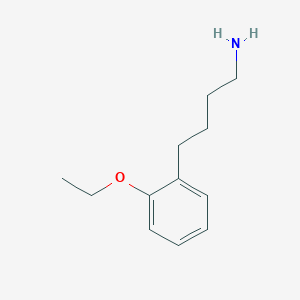
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine](/img/structure/B496166.png)
